(2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile
CAS No.: 338402-83-8
VCID: VC7732694
Molecular Formula: C16H13ClN2O
Molecular Weight: 284.74
* For research use only. Not for human or veterinary use.
![(2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile - 338402-83-8](/images/structure/VC7732694.png)
Description |
(2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile is an organic compound characterized by its conjugated double bond, aromatic substituents, and nitrile functional group. This molecule belongs to the class of substituted enaminonitriles, which have gained attention for their potential applications in medicinal chemistry and material science due to their unique electronic and structural properties. SynthesisThe synthesis of (2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile typically involves condensation reactions between aromatic aldehydes and amines under controlled conditions. A general procedure might include:
Post-reaction, the product is purified via recrystallization or column chromatography. Applications
Spectroscopic DataTo confirm the identity and purity of (2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile, the following spectroscopic techniques are commonly used:
Computational DataQuantum chemical calculations can provide insights into the electronic structure, dipole moment, and HOMO-LUMO gap of the compound. Biological ActivityWhile specific biological data for this compound is limited, structurally related compounds have shown:
Further studies such as docking simulations or in vitro assays are recommended to explore these activities systematically. |
---|---|
CAS No. | 338402-83-8 |
Product Name | (2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile |
Molecular Formula | C16H13ClN2O |
Molecular Weight | 284.74 |
IUPAC Name | (E)-2-(4-chlorophenyl)-3-(3-methoxyanilino)prop-2-enenitrile |
Standard InChI | InChI=1S/C16H13ClN2O/c1-20-16-4-2-3-15(9-16)19-11-13(10-18)12-5-7-14(17)8-6-12/h2-9,11,19H,1H3/b13-11- |
Standard InChIKey | JSYRDLDBJZBSAA-QBFSEMIESA-N |
SMILES | COC1=CC=CC(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl |
Solubility | not available |
PubChem Compound | 5523733 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume